High-Resolution 19F NMR Enantiodiscrimination of N-TFA-D-Leucine vs. N-TFA-L-Leucine
N-trifluoroacetyl (TFA) derivatives of amino acids, including D- and L-leucine, exhibit baseline-resolved 19F NMR signals when a chiral solvating agent (Quinine, Qui) is employed. This analytical method exploits the unique 19F NMR signature conferred by the TFA moiety, enabling the differentiation and quantification of the D- and L-enantiomers in mixtures [1]. While the parent compound (N-TFA-D-leucine) itself is not the direct analyte in this comparative study, the methodology highlights the specific advantage of the TFA group in enabling high-resolution enantiomeric analysis—a capability not achievable with non-fluorinated acetyl protecting groups. This provides a direct, quantifiable justification for selecting the TFA-protected form over the acetyl-protected analog (Ac-D-leucine) for analytical applications [2].
| Evidence Dimension | 19F NMR Enantiodiscrimination (Nonequivalence value, Δδ in Hz) |
|---|---|
| Target Compound Data | TFA-DL-Leucine: baseline resolution achieved with Quinine |
| Comparator Or Baseline | Ac-DL-Leucine: No 19F signal; enantiodiscrimination by 1H NMR only (lower sensitivity and resolution) |
| Quantified Difference | Method enabled detection at 0.1 mM concentrations and with sub-stoichiometric Quinine; applicable to mixtures |
| Conditions | 19F NMR (376 MHz) with Quinine as Chiral Solvating Agent (CSA) in C6D6, ambient temperature [1] |
Why This Matters
This matters for procurement because it validates the TFA derivative as a superior candidate for analytical method development, enabling sensitive and precise enantiomeric purity assays that are critical for quality control in chiral synthesis.
- [1] Recchia, S., Lucarini, F., Cefalì, A. M., et al. (2022). Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids with free carboxyl functions. ScienceOpen Preprints. https://doi.org/10.14293/S2199-1006.1.SOR-.PP9SQIR.v1 View Source
- [2] Kim, K. R., Lee, J. S., & Ha, D. C. (2001). Chiral ligand-exchange chromatography of amino acid derivatives. Springer Nature. View Source
